6-methyl-4-((3-nitrobenzyl)thio)pyrimidin-2(1H)-one
Overview
Description
6-methyl-4-((3-nitrobenzyl)thio)pyrimidin-2(1H)-one is an organic compound that belongs to the class of pyrimidinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-4-((3-nitrobenzyl)thio)pyrimidin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-methylpyrimidin-2(1H)-one and 3-nitrobenzyl chloride.
Thioether Formation: The key step involves the formation of a thioether bond between the pyrimidinone and the 3-nitrobenzyl group. This can be achieved through nucleophilic substitution reactions under basic conditions.
Reaction Conditions: Common reagents and conditions include the use of a base like sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
6-methyl-4-((3-nitrobenzyl)thio)pyrimidin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon).
Reduction: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Substitution: The thioether linkage can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3)
Major Products Formed
Amino Derivatives: Reduction of the nitro group to an amino group.
Sulfoxides and Sulfones: Oxidation of the thioether linkage.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-methyl-4-((3-nitrobenzyl)thio)pyrimidin-2(1H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve the modulation of these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
6-methyl-4-((3-nitrobenzyl)thio)pyrimidin-2(1H)-one: Unique due to its specific substitution pattern.
4-((3-nitrobenzyl)thio)pyrimidin-2(1H)-one: Lacks the methyl group at the 6-position.
6-methyl-4-((benzyl)thio)pyrimidin-2(1H)-one: Lacks the nitro group on the benzyl moiety.
Uniqueness
This compound is unique due to the presence of both the 6-methyl and 3-nitrobenzyl groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
6-methyl-4-[(3-nitrophenyl)methylsulfanyl]-1H-pyrimidin-2-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3S/c1-8-5-11(14-12(16)13-8)19-7-9-3-2-4-10(6-9)15(17)18/h2-6H,7H2,1H3,(H,13,14,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBFVTRCMZMNPSC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=O)N1)SCC2=CC(=CC=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401332000 | |
Record name | 6-methyl-4-[(3-nitrophenyl)methylsulfanyl]-1H-pyrimidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401332000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
35.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49676536 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
898421-54-0 | |
Record name | 6-methyl-4-[(3-nitrophenyl)methylsulfanyl]-1H-pyrimidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401332000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.